molecular formula C12H19BN2O3S B11839825 3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one

3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B11839825
M. Wt: 282.17 g/mol
InChI Key: GIJGIDXVYIFVRK-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a methylthio group, and a boronate ester

Preparation Methods

The synthesis of 3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate starting materials under controlled conditions.

    Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom with a methylthio group, often using reagents such as methylthiol or dimethyl disulfide.

    Boronate Ester Formation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques to enhance efficiency and sustainability.

Chemical Reactions Analysis

3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the boronate ester group.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: Its boronate ester group allows for the formation of boron-containing polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can also participate in reversible covalent bonding with diols, which is useful in the design of sensors and diagnostic tools.

Comparison with Similar Compounds

Similar compounds to 3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one include other boronate esters and pyrimidinone derivatives. Compared to these compounds, the presence of both the methylthio group and the boronate ester in the same molecule provides unique reactivity and potential for diverse applications. Examples of similar compounds include:

    2-(Methylthio)pyrimidin-4(3H)-one: Lacks the boronate ester group.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one: Lacks the methylthio group.

The combination of these functional groups in this compound makes it a unique and valuable compound for research and industrial applications.

Biological Activity

3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one (CAS No. 1628606-29-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C12H19BN2O3S
  • Molecular Weight : 282.17 g/mol
  • Purity : ≥ 98%

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in metabolic regulation and cancer progression. For instance, studies on related pyrimidine derivatives have shown their ability to modulate salt-inducible kinases (SIKs), which play a crucial role in cellular signaling pathways that govern metabolism and cell growth .

In vitro Studies

In vitro assays have demonstrated that the compound exhibits selective inhibition against certain kinases. For example:

  • SIK Inhibition : The compound's structure allows it to bind effectively to the active sites of SIKs, leading to significant inhibition in cellular assays. The IC50 values for related compounds indicate that modifications to the methyl groups can enhance or reduce potency against these targets .

Comparative Efficacy Table

Compound NameTarget KinaseIC50 Value (nM)Reference
G-5555SIK2180 ± 40
G-5555SIK3127 ± 23
MRIA9MST3139 ± 110

Case Study 1: SIK Inhibition and Cancer Treatment

A study focused on the inhibition of SIKs by pyrimidine derivatives showed that these compounds could reduce tumor growth in preclinical models. The mechanism involved the disruption of metabolic pathways essential for cancer cell survival. The results indicated that the presence of specific functional groups significantly influenced the binding affinity and inhibitory activity against SIKs .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of related compounds revealed that modifications at specific positions on the pyrimidine ring could enhance selectivity and potency. For instance, adding a fluorine atom at position 3 improved activity against SIKs while maintaining selectivity over other kinases .

Properties

Molecular Formula

C12H19BN2O3S

Molecular Weight

282.17 g/mol

IUPAC Name

3-methyl-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-one

InChI

InChI=1S/C12H19BN2O3S/c1-11(2)12(3,4)18-13(17-11)8-7-14-10(19-6)15(5)9(8)16/h7H,1-6H3

InChI Key

GIJGIDXVYIFVRK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N(C2=O)C)SC

Origin of Product

United States

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